molecular formula C24H20BrN3O2S B304118 N-1,3-benzothiazol-2-yl-4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

N-1,3-benzothiazol-2-yl-4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No. B304118
M. Wt: 494.4 g/mol
InChI Key: ZCXXZPUHCVRVDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzothiazol-2-yl-4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as BZQ, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of N-1,3-benzothiazol-2-yl-4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is not fully understood. However, it has been suggested that N-1,3-benzothiazol-2-yl-4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide may inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition may lead to DNA damage and cell death in cancer cells. N-1,3-benzothiazol-2-yl-4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and physiological effects:
N-1,3-benzothiazol-2-yl-4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. N-1,3-benzothiazol-2-yl-4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been found to reduce the production of inflammatory mediators in animal models, indicating its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The advantages of using N-1,3-benzothiazol-2-yl-4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in lab experiments include its potent antitumor activity, its potential as an anti-inflammatory agent, and its relatively simple synthesis method. However, the limitations of using N-1,3-benzothiazol-2-yl-4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide include its limited solubility in water, which may affect its bioavailability, and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-1,3-benzothiazol-2-yl-4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. One direction is to further investigate its mechanism of action, particularly its interaction with topoisomerase II and COX-2. Another direction is to explore its potential applications in combination therapy with other anticancer agents. Additionally, further studies are needed to determine the optimal dosage and administration of N-1,3-benzothiazol-2-yl-4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide for maximum efficacy and minimal toxicity.

Synthesis Methods

The synthesis of N-1,3-benzothiazol-2-yl-4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves the condensation of 2-aminothiophenol and 3-bromobenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting compound is then reacted with 2-methylcyclohexanone in the presence of sodium ethoxide to yield N-1,3-benzothiazol-2-yl-4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. This method has been optimized to yield a high purity product with a good yield.

Scientific Research Applications

N-1,3-benzothiazol-2-yl-4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-1,3-benzothiazol-2-yl-4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been studied for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.

properties

Product Name

N-1,3-benzothiazol-2-yl-4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Molecular Formula

C24H20BrN3O2S

Molecular Weight

494.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C24H20BrN3O2S/c1-13-20(23(30)28-24-27-16-8-2-3-11-19(16)31-24)21(14-6-4-7-15(25)12-14)22-17(26-13)9-5-10-18(22)29/h2-4,6-8,11-12,21,26H,5,9-10H2,1H3,(H,27,28,30)

InChI Key

ZCXXZPUHCVRVDO-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)Br)C(=O)NC4=NC5=CC=CC=C5S4

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)Br)C(=O)NC4=NC5=CC=CC=C5S4

Origin of Product

United States

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